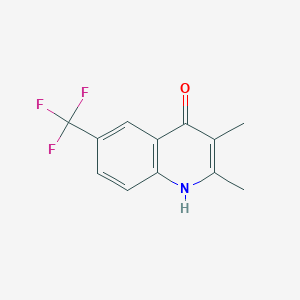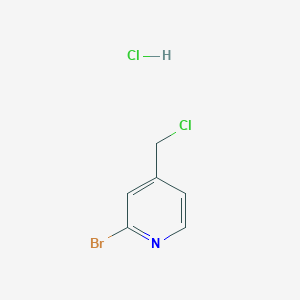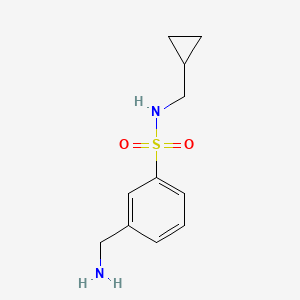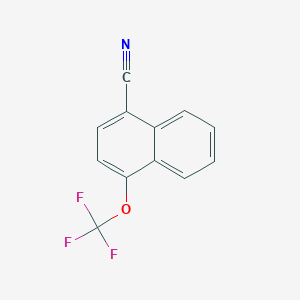
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might involve the reaction of a quinazoline derivative with a pyrazole carboxylic acid precursor under acidic or basic conditions to form the desired compound. Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity, using techniques such as reflux, distillation, and crystallization.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline and pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings, using reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensed products.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline ring structure and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyrazole derivatives: These compounds contain the pyrazole ring and are studied for their anti-inflammatory, analgesic, and antipyretic activities.
Quinazolinone derivatives: These compounds are similar in structure but contain a carbonyl group, and are known for their sedative, hypnotic, and anticonvulsant activities.
The uniqueness of this compound lies in its combined structural features of both quinazoline and pyrazole, which may confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)10-5-6-16(15-10)11-8-3-1-2-4-9(8)13-7-14-11/h5-7H,1-4H2,(H,17,18) |
InChI Key |
JYTAJFHYVUMNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)


![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)

![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)






